(R)-3-Amino-4,4,4-trifluorobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWBCZMCVRCST-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Enantiopure R 3 Amino 4,4,4 Trifluorobutan 1 Ol
Chemoenzymatic Approaches for Selective Production
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations. researchgate.net Biocatalysis, in particular, offers a green and efficient route to chiral molecules under mild reaction conditions. nih.gov
One of the most promising chemoenzymatic strategies for the synthesis of chiral amino alcohols is the use of transaminase (TA) enzymes. researchgate.net For the closely related non-fluorinated analog, (R)-3-aminobutan-1-ol, R-selective transaminases have been successfully employed to convert a prochiral ketone, 4-hydroxybutan-2-one, into the desired (R)-amino alcohol with high enantiomeric excess. researchgate.netgoogle.com A similar approach could be envisioned for the synthesis of (R)-3-amino-4,4,4-trifluorobutan-1-ol, starting from the corresponding prochiral trifluoromethyl ketone, 4,4,4-trifluoro-3-oxobutan-1-ol. The R-selective transaminase would catalyze the asymmetric amination of the ketone, using an amine donor like isopropylamine, to yield the target enantiopure amino alcohol. google.com
Another biocatalytic method involves the kinetic resolution of a racemic mixture of the amino alcohol. Lipases are commonly used for the enantioselective acylation of racemic alcohols, where one enantiomer is acylated at a much faster rate than the other, allowing for the separation of the two. researchgate.net This has been demonstrated in the resolution of various N-protected amino alcohols. researchgate.net A racemic mixture of N-protected 3-amino-4,4,4-trifluorobutan-1-ol (B1519389) could potentially be resolved using a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. researchgate.net
Table 1: Examples of Chemoenzymatic Synthesis for Related Chiral Amino Alcohols
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (R)-selective Transaminase (from Actinobacteria sp.) | 4-hydroxy-2-butanone | (R)-3-amino-1-butanol | >99.9% | researchgate.net |
| Pseudomonas cepacia Lipase | (±)-cis-N-Benzyloxycarbonyl-2-aminocyclopentanol | (1S,2R)-N-Benzyloxycarbonyl-2-aminocyclopentyl acetate | >99% (for remaining alcohol) | researchgate.net |
| Candida antarctica Lipase B | (±)-cis-N-Benzyloxycarbonyl-2-aminocyclohexanol | (1S,2R)-N-Benzyloxycarbonyl-2-aminocyclohexyl acetate | >99% (for remaining alcohol) | researchgate.net |
This table presents data for analogous compounds to illustrate the potential of chemoenzymatic methods.
Asymmetric Catalysis in the Stereoselective Synthesis of this compound
Asymmetric catalysis utilizes chiral catalysts to stereoselectively create a chiral center from a prochiral substrate. frontiersin.org This approach is highly atom-economical and can provide access to enantiomerically enriched products in high yields. wikipedia.org
A plausible strategy for the synthesis of this compound is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of a trifluoromethylated enamine or enamide could yield the desired chiral amine. The development of rhodium or ruthenium catalysts with chiral phosphine (B1218219) ligands has enabled the highly enantioselective hydrogenation of various dehydroamino acids and their derivatives. acs.orglookchem.comscilit.com A key challenge is that tetrasubstituted alkenes, which would be precursors to β-substituted amino acids, are sterically hindered and electronically enriched, making them difficult substrates for hydrogenation. lookchem.com
Alternatively, a nickel-catalyzed asymmetric reductive cross-coupling reaction could be employed. acs.org This method has been successfully used for the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides. acs.org A similar strategy could potentially be adapted to create the chiral center in a precursor to this compound.
Another approach is the catalytic asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated carboxylic acid derivatives, which has been shown to produce chiral trifluoromethylated γ-amino acids with high enantioselectivity using chiral phase-transfer catalysts. nih.gov
Table 2: Asymmetric Hydrogenation of Related Trifluoromethylated Substrates
| Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| [((R)-trichickenfootphos)Rh(cod)]BF₄ | Tetrasubstituted trifluoromethyl alkene | β-trifluoromethyl α-amino acid precursor | up to 99% | acs.org |
| [Tangphos-Rh] | Tetrasubstituted trifluoromethyl alkene | β-trifluoromethyl α-amino acid precursor | 92% | lookchem.com |
| [Binap-Ru] | Tetrasubstituted trifluoromethyl alkene | β-trifluoromethyl α-amino acid precursor | 86% | lookchem.com |
This table showcases the effectiveness of asymmetric catalysis for structurally related fluorinated compounds.
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org Although this method results in a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical approach. wikipedia.org
The most common method of chiral resolution involves the formation of diastereomeric salts. wikipedia.org A racemic mixture of 3-amino-4,4,4-trifluorobutan-1-ol, which is basic due to the amino group, can be reacted with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgnih.gov After separation, the desired enantiomer of the amino alcohol can be liberated from its salt by treatment with a base. wikipedia.org
Another powerful technique for chiral separation is chiral chromatography. mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.comnih.gov Glycopeptide-based selectors, such as vancomycin, have been shown to be effective for the resolution of aromatic amino acids. nih.gov
Chiral Pool and Chiral Auxiliary Strategies
The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids and sugars, which can be used as starting materials in synthesis. wikipedia.org
For the synthesis of the non-fluorinated analog, (R)-3-aminobutan-1-ol, the use of (R)-3-aminobutanoic acid as a chiral pool precursor is a well-established and efficient strategy. vcu.edugoogle.com The carboxylic acid can be reduced to the primary alcohol in a single step, preserving the stereochemistry at the chiral center. vcu.edu
However, applying this strategy directly to the synthesis of this compound is not straightforward because the starting material, (R)-3-aminobutanoic acid, lacks the trifluoromethyl group. A more viable chiral pool approach would be to start from an already trifluoromethylated chiral building block. For example, a synthetic route could be envisioned starting from an enantiopure trifluoromethylated amino acid, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, which can be synthesized via asymmetric methods using a chiral auxiliary. mdpi.com The synthesis could involve protection of the amino group, reduction of the carboxylic acid to the alcohol, and subsequent manipulation of the functional groups to arrive at the target molecule.
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions. jocpr.com The target molecule contains two reactive functional groups: an amino group and a hydroxyl group. These groups often need to be temporarily masked while other parts of the molecule are being modified. nih.gov
The choice of protecting groups is crucial and often relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. numberanalytics.com For the amino group, common protecting groups include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. iris-biotech.deug.edu.pl The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, which is cleaved by fluoride (B91410) ions, or as a benzyl (B1604629) ether, which is removed by hydrogenolysis. numberanalytics.com The bulky 9-phenylfluoren-9-yl (Pf) group has been shown to be particularly effective at preventing racemization at the α-carbon of amino acids during synthesis. nih.gov
Table 3: Common Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | ug.edu.pl |
| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.de |
| Hydroxyl | tert-Butyldimethylsilyl | TBS | Fluoride ion (e.g., TBAF) | numberanalytics.com |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |
Development of Novel and Scalable Synthetic Methodologies
The development of novel and scalable synthetic routes to enantiopure this compound is driven by its potential as a key building block in the pharmaceutical industry. Future research will likely focus on improving the efficiency and selectivity of the existing synthetic strategies.
For chemoenzymatic approaches, the discovery and engineering of novel transaminases with high activity and selectivity towards trifluoromethyl ketones will be a key area of research. nih.gov Protein engineering can be used to tailor enzymes for specific substrates and reaction conditions, leading to more robust and efficient biocatalytic processes. nih.gov
In the field of asymmetric catalysis, the design of new chiral ligands that are effective for the hydrogenation of sterically demanding trifluoromethylated substrates is an ongoing challenge. lookchem.com The development of catalytic systems that can operate at low catalyst loadings and under mild conditions is crucial for the scalability and economic viability of the synthesis. nih.gov
Furthermore, developing a convergent synthesis from a readily available trifluoromethylated chiral pool starting material would be a highly desirable strategy. The large-scale synthesis of related fluorinated amino acids has been demonstrated, suggesting that scalable production of this compound is an achievable goal. mdpi.com
One-Step Reduction Processes for (R)-3-Aminobutanoic Acid Derivatives
The direct, one-step reduction of a carboxylic acid or its simple ester to an alcohol offers an efficient route to the target compound, provided a suitable starting material is available. This strategy is analogous to the synthesis of non-fluorinated chiral alcohols, such as (R)-3-aminobutan-1-ol, which is produced by the reduction of (R)-3-aminobutanoic acid. vcu.edu
For the synthesis of this compound, the corresponding precursor, (R)-3-amino-4,4,4-trifluorobutanoic acid, is required. The reduction of carboxylic acids is energetically demanding and requires powerful reducing agents. Reagents such as Lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., Borane-THF or Borane-dimethyl sulfide) are well-suited for this transformation. orgsyn.orgkhanacademy.org While LiAlH₄ is a highly reactive, non-selective reagent capable of reducing esters and carboxylic acids, borane complexes offer the advantage of selectively reducing carboxylic acids in the presence of other functional groups like ketones. khanacademy.org
The general transformation can be summarized as follows:
Starting Material: (R)-3-amino-4,4,4-trifluorobutanoic acid or its ester derivative.
Reagent: A strong hydride donor, typically LiAlH₄ or a borane complex.
Process: The carboxylic acid or ester is treated with the reducing agent in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary alcohol.
This approach is valued for its directness, though it can be limited by the cost and availability of both the starting material and the potent reducing agents. vcu.edu
Multi-Step Conversions and Intermediate Chemistry
Multi-step syntheses provide alternative and often more controlled pathways, building the molecule through a series of intermediate stages. These routes can offer advantages in stereochemical control and precursor availability.
Reactions Involving Trifluoroacetoacetate Derivatives
Ethyl 4,4,4-trifluoroacetoacetate serves as a versatile and common starting material for building the carbon backbone of the target molecule. A key strategy involves the asymmetric synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid through a biomimetic transamination process. researchgate.net This method establishes the crucial stereocenter early in the synthetic sequence.
The key steps in this pathway are:
Enantioselective Transamination: Isopropyl 4,4,4-trifluoro-3-oxobutanoate is reacted with a chiral amine, such as (R)-phenylethylamine, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net This reaction forms an intermediate Schiff base.
Proton Shift and Hydrolysis: A DBU-catalyzed 1,3-proton shift follows, which is a highly enantioselective step. Subsequent hydrolysis of the resulting imine yields the desired (R)-3-amino-4,4,4-trifluorobutanoic acid. researchgate.net
Once the chiral amino acid or its ester is formed, it can be carried forward to the final reduction step as detailed in the following section.
Reduction of Ketone or Ester Precursors
This subsection focuses on the reduction of carbonyl functionalities within precursors generated from trifluoroacetoacetate or other methods. The primary transformations are the reduction of a ketone to a secondary alcohol or the reduction of an ester/carboxylic acid to a primary alcohol.
Following the synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid or its ester as described previously, the final step is the reduction of the carboxyl group. researchgate.net This is achieved using strong reducing agents under controlled conditions.
| Precursor | Reducing Agent | Solvent | Product | Key Features |
|---|---|---|---|---|
| (R)-3-amino-4,4,4-trifluorobutanoic acid | Borane-THF complex (BH₃·THF) | THF | This compound | Chemoselective for carboxylic acids. khanacademy.org |
| Methyl (R)-3-amino-4,4,4-trifluorobutanoate | Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether or THF | This compound | Powerful, non-selective reduction of esters. orgsyn.org |
The choice between these reagents often depends on the presence of other reducible functional groups in the molecule and desired reaction conditions.
Derivatization from Azido (B1232118) Precursors
An alternative stereospecific strategy involves the synthesis and subsequent reduction of an azido intermediate. This pathway leverages the nucleophilic ring-opening of a chiral epoxide, a reliable method for installing vicinal amino alcohol functionality. orgchemres.orgscispace.com
The synthetic sequence is as follows:
Epoxide Formation: A chiral α-trifluoromethyl-α-alkyl epoxide is synthesized. This can be achieved through methods like the diastereoselective trifluoromethylation of a chiral keto ester, followed by cyclization to form the epoxide. nih.gov
Azide (B81097) Ring-Opening: The epoxide is then subjected to a regioselective ring-opening reaction using an azide source, such as sodium azide (NaN₃). scispace.com The reaction proceeds via an Sₙ2 mechanism, where the azide nucleophile attacks the less sterically hindered carbon, leading to the formation of a β-azido alcohol with inversion of stereochemistry. scispace.combeilstein-journals.org For a terminal trifluoromethyl epoxide, this attack would preferentially occur at the C2 position to yield (R)-3-azido-4,4,4-trifluorobutan-1-ol.
Reduction of the Azide: The final step is the reduction of the azide group to a primary amine. This transformation is commonly achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or by using triphenylphosphine (B44618) (PPh₃) in a Staudinger reaction, followed by hydrolysis. orgchemres.orgscispace.com
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Epoxide Ring-Opening | Sodium Azide (NaN₃) in a suitable solvent (e.g., water, acetonitrile) | (R)-3-azido-4,4,4-trifluorobutan-1-ol |
| 2 | Azide Reduction | H₂/Pd-C or PPh₃/H₂O | This compound |
This azido-based route provides excellent stereochemical control and is a valuable method for accessing enantiopure amino alcohols.
Stereochemical Aspects and Enantiomeric Purity Control
Strategies for Achieving and Maintaining High Enantioselectivity
Achieving a high degree of enantiomeric purity is the primary goal in the synthesis of (R)-3-Amino-4,4,4-trifluorobutan-1-ol. Various strategies have been developed, ranging from asymmetric catalysis to the use of chiral auxiliaries and enzymes.
The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent and effective strategy. nih.gov Success in this area hinges on the careful selection of catalysts, reagents, and reaction conditions. For instance, palladium-based catalysts supported by chiral ligands like chloromethoxy-BIPHEP have demonstrated high levels of enantioselectivity. nih.gov The choice of solvent is also critical; non-nucleophilic alcohols such as trifluoroethanol are employed to prevent unwanted side reactions with the electrophilic imine. nih.gov Furthermore, controlling the E/Z stereoisomerism of the starting ketimine is crucial, as different isomers can lead to opposite enantiomers of the final amine product. nih.gov
Another powerful approach is the use of biocatalysis. Engineered enzymes, such as R-selective transaminases, can convert a prochiral ketone substrate like 4-hydroxybutan-2-one directly into the desired (R)-enantiomer with exceptionally high enantiomeric purity (greater than 99.9%). google.com This method is environmentally friendly and operates in a single step, making it attractive for industrial applications. google.com Similarly, engineered variants of cytochrome c552 have been used for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters, which are precursors to the target amino alcohol, with enantiomeric ratios up to 99.5:0.5. rochester.edu
Other notable methods include:
Biomimetic Transamination : A DBU-catalyzed asymmetric synthesis using a biomimetic transamination of a β-oxobutanoate has been shown to produce the key intermediate with high enantioselectivity (>95% ee) in the 1,3-proton shift step. researchgate.net
Chiral Auxiliaries : The Strecker-type reaction, employing a recyclable chiral auxiliary, can be used to synthesize enantiopure α-trifluoromethyl amino alcohols in high yields over several steps. sigmaaldrich.commdpi.com
Enantiospecific Rearrangement : N,N-Dialkyl-beta-amino alcohols derived from α-amino acids can be rearranged to form 1,2-amino alcohols with enantiomeric excesses reaching up to 99%. nih.gov
| Strategy | Key Reagents/Catalysts | Reported Enantioselectivity (ee or er) | Reference |
|---|---|---|---|
| Enzymatic Transamination | R-selective transaminase, Isopropylamine, PLP | >99.9% ee | google.com |
| Biocatalytic N-H Insertion | Engineered Cytochrome c552 variants | up to 99.5:0.5 er | rochester.edu |
| Asymmetric Ketimine Reduction | Pd-catalyst, Chloromethoxy-BIPHEP ligand | High | nih.gov |
| Biomimetic Transamination | DBU, (R)- or (S)-Phenylethylamine | >95% ee | researchgate.net |
| Enantiospecific Rearrangement | TFAA, Et3N, NaOH | up to 99% ee | nih.gov |
Racemization Studies During Synthesis and Derivatization Processes
Maintaining the enantiomeric integrity of this compound throughout a multi-step synthesis and subsequent derivatization is a significant challenge. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under various conditions.
Studies have shown that racemization can be a notable issue in certain synthetic routes. For example, during the DBU-catalyzed biomimetic transamination, the intermediate Schiff base is susceptible to racemization under the highly basic reaction conditions, which can lead to a final product with a lower enantiomeric purity than that achieved in the key stereodetermining step. researchgate.net
The stability of the chiral center is also a concern during derivatization or under harsh reaction conditions. Research on other chiral amino alcohols has demonstrated that catalysts used for other transformations can inadvertently cause racemization. For instance, certain cobalt or ruthenium-based catalysts, often used in hydrogenation or dehydrogenation processes, can promote the racemization of chiral amino alcohols at elevated temperatures and pressures. researchgate.net Mechanistic studies suggest that a ruthenium hydride species can be a key intermediate in such catalytic racemization processes. researchgate.net The presence of strong acids or bases, high temperatures, and certain metal catalysts are all factors that must be carefully controlled to prevent the loss of optical purity.
Advanced Chiral Analytical Methods for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess (e.e.) is essential for validating the success of an asymmetric synthesis. However, the analysis of small, flexible molecules like this compound presents difficulties. The molecule lacks a strong chromophore, making direct analysis by standard chiral High-Performance Liquid Chromatography (HPLC) with UV detection problematic. vcu.edu
To overcome these challenges, derivatization is often required. The amino or alcohol group can be reacted with a chiral or achiral reagent to introduce a UV-active group (like a benzoyl or naphthoyl group) and create diastereomers that are more easily separated on a chiral stationary phase. Following derivatization, chiral Gas Chromatography (GC) or HPLC can be employed. For example, after derivatization to their N-TFA-O-methyl esters, enantiomers can be separated on a chiral GC column. vcu.eduresearchgate.net
More advanced, direct methods have also been developed that circumvent the need for derivatization:
Mass Spectrometry (MS)-Based Methods : These techniques involve forming diastereomeric complexes in the gas phase between the analyte enantiomers and a chiral selector, such as β-cyclodextrin. ucdavis.edupolyu.edu.hknih.gov The enantiomeric excess can be determined by comparing the dissociation rates or relative abundances of these non-covalent complexes in a mass spectrometer. ucdavis.edupolyu.edu.hknih.gov
Fluorescence Spectroscopy : A high-throughput method involves the dynamic self-assembly of the chiral amino alcohol with other components (e.g., a chiral diol and 2-formylphenylboronic acid) to form diastereomeric complexes that exhibit different fluorescence intensities or wavelengths. nih.gov This allows for rapid and sensitive determination of e.e. with very small sample sizes. nih.gov
Luminescence-Based Assays : This approach utilizes the principle that the luminescence characteristics of certain chiral compounds, or achiral luminescent probes (like lanthanide ions) doped into a chiral matrix, can change depending on the enantiomeric excess of the sample. google.com
| Method | Principle | Advantages | Reference |
|---|---|---|---|
| Chiral GC/HPLC | Separation of enantiomers (often after derivatization) on a chiral stationary phase. | Well-established, reliable. | vcu.edu |
| Mass Spectrometry (MS) | Formation and analysis of diastereomeric gas-phase complexes with a chiral selector. | High speed, sensitivity, and specificity; requires no chromophore. | ucdavis.edupolyu.edu.hknih.gov |
| Fluorescence Assay | Formation of fluorescent diastereomeric self-assembled complexes with distinct spectral properties. | High-throughput, very sensitive, small sample requirement. | nih.gov |
| Luminescence Probing | Dependence of luminescence intensity on the enantiomeric excess of the sample. | High sensitivity and accuracy. | google.com |
Applications of R 3 Amino 4,4,4 Trifluorobutan 1 Ol in Asymmetric Synthesis
Asymmetric Construction of Complex Chiral Molecules
The strategic placement of both an amino and a hydroxyl group, combined with a chiral center and a trifluoromethyl moiety, makes (R)-3-amino-4,4,4-trifluorobutan-1-ol a valuable starting material for the synthesis of intricate chiral molecules. Its inherent chirality can be transferred through subsequent chemical transformations, guiding the stereochemical outcome of the reactions. This approach is fundamental in creating enantiomerically pure compounds, which is often crucial for their desired biological activity.
For instance, chiral amino alcohols are key intermediates in the synthesis of various pharmaceuticals. The synthesis of small chiral alcohols can be challenging, but their availability is critical for producing certain drugs. For example, the related compound (R)-3-aminobutan-1-ol is a key raw material in the production of the HIV integrase inhibitor dolutegravir, highlighting the industrial importance of such chiral synthons. vcu.edu
Derivatization to Access Diverse Fluorinated Scaffolds
The functional groups of this compound—the primary amine and primary alcohol—provide convenient handles for a wide range of chemical modifications. This allows for its derivatization into a diverse array of fluorinated scaffolds, which are highly sought after in medicinal chemistry and materials science.
Synthesis of Fluorinated Azetidines and Related Heterocycles
Fluorinated azetidines are recognized as valuable building blocks for physiologically active compounds. researchgate.net The synthesis of these four-membered nitrogen-containing heterocycles can be achieved through intramolecular cyclization of appropriately functionalized precursors. Starting from a compound like this compound, a synthetic sequence could involve activation of the hydroxyl group (e.g., conversion to a leaving group) followed by intramolecular nucleophilic attack by the amino group to form the azetidine (B1206935) ring. The trifluoromethyl group would remain as a key substituent on the resulting heterocyclic scaffold. Research has demonstrated synthetic routes to 3-fluoroazetidines, which are of interest for the treatment of conditions like diabetes and cancer. researchgate.net
Formation of Other Chiral Fluorinated Amino Alcohols and Diamines
This compound serves as a template for the synthesis of other valuable chiral fluorinated molecules. For example, the amino group can be protected, allowing for modification of the alcohol, or the alcohol can be protected to allow for reactions at the amine. Furthermore, the existing stereocenter can direct the formation of new stereocenters.
The synthesis of chiral 1,5-diamines has been accomplished from natural chiral sources like (R)-(+)-camphor, demonstrating the utility of chiral starting materials in creating new, enantiomerically pure diamines. scielo.br Similarly, this compound can be envisioned as a precursor for novel fluorinated diamines through a series of protection, functional group interconversion, and chain extension steps.
Moreover, stereoselective methods are employed to synthesize various chiral fluorinated amino alcohols. For instance, the reduction of β-keto-benzyl-O-oximes containing a trifluoromethyl group leads to the corresponding α-trifluoromethyl-β-amino alcohols with high stereoselectivity. nih.gov
Incorporation into Peptidomimetics and Amino Acid Analogs
Fluorinated amino acids and their derivatives are of significant interest in drug design and peptide chemistry. beilstein-journals.orgnih.gov The incorporation of fluorinated moieties can alter the conformational preferences of peptides, improve their metabolic stability, and enhance their binding affinity to biological targets. beilstein-journals.org this compound can be used to generate non-proteinogenic amino acid analogs that can be incorporated into peptide sequences to create peptidomimetics.
The corresponding acid, (R)-3-amino-4,4,4-trifluorobutanoic acid, is a fluorinated β-amino acid derivative. β-amino acids are known to form stable secondary structures and are resistant to proteolytic degradation, making them valuable components of peptidomimetics. fluorochem.co.uk The trifluoromethyl group in these structures can act as a bioisostere for other chemical groups, such as an isopropyl group, a strategy used in drug design. mdpi.com
Role as a Chiral Ligand or Auxiliary in Asymmetric Catalytic Reactions
In asymmetric catalysis, a small amount of a chiral molecule is used to control the stereochemical outcome of a chemical reaction, producing a large amount of an enantiomerically enriched product. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com
This compound, or its derivatives, has the potential to act as a chiral ligand for a metal catalyst or as a chiral auxiliary. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the approach of reactants. For example, chiral amino alcohols derived from L-leucine have been used as chiral solvating agents and as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net
The use of chiral auxiliaries is a robust strategy in asymmetric synthesis. For example, pseudoephenamine, a chiral amino alcohol, has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing excellent stereocontrol. nih.gov Similarly, the structural features of this compound make it a candidate for development into a novel chiral auxiliary for a variety of asymmetric transformations.
Mechanistic Investigations and Theoretical Studies
Mechanistic Pathways in the Asymmetric Synthesis of (R)-3-Amino-4,4,4-trifluorobutan-1-ol
The asymmetric synthesis of chiral β-amino alcohols, including fluorinated analogs, can be achieved through various mechanistic pathways. While specific studies detailing the synthesis of this compound are not extensively documented, several established methodologies for analogous compounds provide insight into plausible mechanistic routes. These include enzymatic resolutions, asymmetric hydrogenation, and organocatalytic approaches.
Enzymatic Kinetic Resolution: A prominent method for accessing enantiopure amino alcohols is through lipase-catalyzed kinetic resolution. polimi.itd-nb.infosemanticscholar.orgnih.govnih.gov This technique relies on the differential rate of reaction of a pair of enantiomers with a prochiral acyl donor, catalyzed by a lipase (B570770). For a racemic mixture of 3-Amino-4,4,4-trifluorobutan-1-ol (B1519389), a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL) could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. d-nb.info
The generally accepted mechanism for lipase-catalyzed acylation involves the formation of a tetrahedral intermediate. The active site of the lipase, typically featuring a catalytic triad of serine, histidine, and aspartate, is acetylated by the acyl donor (e.g., vinyl acetate). The alcohol substrate then attacks the acetylated enzyme, forming another tetrahedral intermediate. The stereoselectivity arises from the differential stability of the diastereomeric transition states formed between the chiral alcohol enantiomers and the chiral active site of the enzyme. The (R)-enantiomer, in this case, would be the slower reacting substrate, allowing for its isolation with high enantiomeric excess.
| Enzyme Source | Acyl Donor | Solvent | Selectivity (E-value) | Reference |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | >200 | nih.gov |
| Candida antarctica Lipase B | Isopropenyl Acetate | Diisopropyl ether | High | d-nb.info |
| Pseudomonas fluorescens Lipase | Butyric Anhydride | THF | >200 | d-nb.info |
Asymmetric Hydrogenation: Another powerful strategy for the synthesis of chiral amino alcohols is the asymmetric hydrogenation of the corresponding α-amino ketones. nih.govresearchgate.net For the synthesis of this compound, this would involve the reduction of 3-amino-4,4,4-trifluorobutan-1-one. Chiral ruthenium and rhodium complexes bearing ligands such as BINAP or TsDPEN are highly effective catalysts for this transformation. nih.govnih.govmdpi.com
The mechanism of asymmetric transfer hydrogenation with Noyori-type catalysts, for instance, involves the formation of a metal hydride species from a hydrogen donor like isopropanol or formic acid. mdpi.com The ketone substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the ligand framework dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol. The stereochemical outcome is influenced by steric and electronic interactions between the substrate and the chiral ligand. mdpi.com
| Catalyst System | Hydrogen Source | Substrate | Enantiomeric Excess (ee) | Reference |
| RuCl₂[(S)-binap][(S,S)-dpen] | H₂ | α-Amino Ketones | >98% | nih.gov |
| RhCl(R,R)-TsDPEN | HCOOH/Et₃N | α-Imino Ketones | 97-99% | researchgate.net |
| Noyori-Ikariya Catalysts | Isopropanol | Aryl Heteroaryl Ketones | up to 99% | mdpi.com |
Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral molecules. nih.gov For instance, the enantioselective α-halogenation of aldehydes followed by subsequent transformations can lead to chiral amino alcohols. While a direct organocatalytic route to this compound is not explicitly described, related methodologies provide a conceptual framework. nih.gov
Mechanistic Insights into Reactions Catalyzed or Influenced by Chiral Fluorinated Amino Alcohols
Chiral amino alcohols are valuable scaffolds for the development of chiral ligands and auxiliaries in asymmetric catalysis. wikipedia.orgnii.ac.jpnih.govsigmaaldrich.comharvard.edunih.gov The presence of a trifluoromethyl group in this compound can significantly influence its electronic and steric properties, potentially leading to enhanced catalytic activity or selectivity.
As a Chiral Ligand: When complexed with a metal center, this compound can form a chiral environment that directs the stereochemical outcome of a reaction. For example, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, chiral amino alcohols are known to form a zinc-alkoxide complex that acts as the active catalyst. nii.ac.jp The substrate (aldehyde) coordinates to the zinc center, and the alkyl group is transferred from another diethylzinc molecule in a stereocontrolled manner. The trifluoromethyl group in the ligand could modulate the Lewis acidity of the metal center and influence the conformational rigidity of the catalytic complex, thereby impacting the enantioselectivity.
As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.orgnih.govsigmaaldrich.comharvard.edu this compound could potentially be used as a chiral auxiliary, for instance, by forming an oxazolidinone derivative. nih.gov The trifluoromethyl group would likely exert a strong stereodirecting effect in reactions such as asymmetric alkylations or aldol additions due to its steric bulk and electron-withdrawing nature. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.
| Application | Reaction Type | Potential Role of this compound | Expected Influence of CF₃ Group |
| Chiral Ligand | Asymmetric Alkylation/Arylation | Formation of a chiral metal complex | Enhanced Lewis acidity, modified steric environment |
| Chiral Auxiliary | Asymmetric Aldol Reaction | Formation of a chiral imide or oxazolidinone | Stereodirecting group, influencing facial selectivity |
| Chiral Auxiliary | Asymmetric Alkylation | Directing group for enolate alkylation | Increased diastereoselectivity due to steric hindrance |
Computational Approaches to Conformational Analysis and Reactivity of Chiral Fluorinated Amino Alcohols
Computational methods, such as Density Functional Theory (DFT) and molecular modeling, are powerful tools for investigating the conformational preferences and reactivity of chiral molecules. nih.govresearchgate.net For this compound, these methods can provide valuable insights that complement experimental studies.
Conformational Analysis: The conformational landscape of this compound is influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as steric and electronic effects of the trifluoromethyl group. NMR spectroscopy, in conjunction with theoretical calculations, can be employed to determine the preferred solution-state conformation. auremn.org.brsemanticscholar.orged.ac.uknih.govrsc.org For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the relative orientation of substituents along the carbon backbone. nih.gov Computational modeling can predict the relative energies of different conformers and help in the interpretation of experimental NMR data. auremn.org.brrsc.org
Reactivity Studies: DFT calculations can be used to model the transition states of reactions involving this compound, both in its synthesis and its application as a catalyst or auxiliary. researchgate.net By calculating the activation energies for different stereochemical pathways, it is possible to predict the enantioselectivity of a reaction. For example, in the context of its use as a chiral ligand, computational modeling could elucidate the structure of the active catalytic species and the transition state of the stereodetermining step, providing a rationale for the observed enantioselectivity. nih.gov
| Computational Method | Application | Information Gained | Reference |
| DFT | Conformational Analysis | Relative energies of conformers, preferred geometries | researchgate.net |
| NMR Spectroscopy | Conformational Analysis | Solution-state conformation, intramolecular interactions | auremn.org.brsemanticscholar.orgnih.gov |
| Molecular Modeling | Ligand-Protein/Substrate Docking | Binding modes, prediction of stereochemical outcome | nih.gov |
| DFT | Transition State Analysis | Activation energies, reaction pathways, prediction of selectivity | researchgate.net |
Future Perspectives in the Research of R 3 Amino 4,4,4 Trifluorobutan 1 Ol
Exploration of Novel and Greener Synthetic Pathways
The development of environmentally benign and efficient synthetic routes to (R)-3-Amino-4,4,4-trifluorobutan-1-ol is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to address these limitations.
One promising approach is the use of biocatalysis . nih.gov Enzymes, such as transaminases and alcohol dehydrogenases, offer high stereo- and regioselectivity under mild reaction conditions, potentially reducing the environmental impact of the synthesis. nih.govuni.lu Research into identifying or engineering novel enzymes with high activity and stability for the synthesis of trifluoromethylated amino alcohols is a critical direction. nih.gov The direct conversion of renewable feedstocks into chiral amines using enzymatic cascades is another area of active investigation that could be applied to this compound. uni.lu
Furthermore, the development of asymmetric catalytic methods that are both atom-economical and utilize non-toxic, readily available catalysts is crucial. researchgate.net This includes the exploration of catalytic enantioselective reduction of trifluoromethyl-substituted ketimines or the isomerization of imines using novel chiral organic catalysts. nih.govnih.gov Mechanochemical synthesis, which minimizes or eliminates the use of solvents, also presents a novel and green avenue to explore for the preparation of fluorinated imines, key precursors to the target compound.
Expanding Applications as a Chiral Building Block in Emerging Fields
The trifluoromethyl group in this compound can significantly enhance the biological activity and physicochemical properties of molecules, such as metabolic stability and binding affinity. nih.gov This makes it a highly attractive building block for the synthesis of new pharmaceuticals and agrochemicals.
In medicinal chemistry , future research will likely focus on incorporating this chiral building block into novel drug candidates. For instance, the non-fluorinated analog, (R)-3-aminobutan-1-ol, is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir. vcu.eduderpharmachemica.com This suggests that this compound could be utilized to create new antiviral, anticancer, or other therapeutic agents with improved efficacy. The α-trifluoromethyl amine motif is recognized as a bioisostere for an amide, which could be exploited in the design of protease-resistant peptidomimetics. nih.gov
In the field of materials science , the unique properties imparted by the trifluoromethyl group could be harnessed to develop new polymers and functional materials. Research into the use of trifluoromethylated building blocks in the creation of advanced materials is an expanding area.
Development of Sustainable and Economical Manufacturing Processes
For this compound to be widely adopted in industrial applications, the development of sustainable and economically viable manufacturing processes is paramount. This involves a holistic approach that considers raw material sourcing, process efficiency, and waste management.
The development of continuous flow processes offers a promising avenue for more sustainable and economical production. Flow chemistry can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes. vcu.edu Furthermore, the implementation of solvent recycling and the use of renewable resources will be critical in minimizing the environmental footprint of the manufacturing process. vcu.edu
Advanced Spectroscopic and Structural Characterization Studies
Detailed characterization of this compound is essential for understanding its properties and reactivity. While basic data is available, more advanced spectroscopic and structural studies are needed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. mdpi.com Future research should focus on acquiring and analyzing comprehensive one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to fully characterize the compound. kosfaj.orgresearchgate.net ¹⁹F NMR, in particular, can provide valuable insights into the electronic environment of the trifluoromethyl group. nih.gov
Mass spectrometry (MS) is crucial for confirming the molecular weight and fragmentation pattern of the compound. While predicted mass spectral data is available, detailed experimental analysis using techniques like high-resolution mass spectrometry (HRMS) will provide precise mass determination and aid in structural confirmation. uni.lu
Q & A
Q. What are the common synthetic routes for (R)-3-Amino-4,4,4-trifluorobutan-1-ol, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves catalytic hydrogenation of trifluorinated ketones or enzymatic resolution of racemic mixtures. For example, asymmetric reduction of 4,4,4-trifluoro-3-ketobutanal using chiral catalysts like (R)-BINAP-Ru complexes can yield the (R)-enantiomer with >90% enantiomeric excess (ee). Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) critically impact yield and stereoselectivity . Enzymatic resolution using lipases or acylases is an alternative, though it may require iterative optimization to achieve high ee .
Q. What analytical techniques are used to confirm the structure and enantiomeric purity of this compound?
- NMR Spectroscopy : NMR identifies trifluoromethyl group environments, while NMR resolves hydroxyl and amino proton coupling patterns.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separate enantiomers, with retention times calibrated against racemic standards.
- Optical Rotation : Specific rotation values (e.g., in ethanol) are compared to literature data to confirm configuration .
Q. How do the physicochemical properties of this compound influence its solubility and stability in biological assays?
The trifluoromethyl group enhances lipophilicity (logP ~1.2), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. For biological assays, co-solvents like DMSO (≤5% v/v) are recommended to maintain solubility without denaturing proteins .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
The (R)-configuration creates steric hindrance near the hydroxyl group, directing nucleophilic attacks (e.g., Mitsunobu reactions) preferentially to the amino group. Computational studies (DFT) reveal that the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy of the adjacent carbon, increasing susceptibility to SN2 mechanisms. Experimental yields for (R)-configured products are ~20% higher than (S)-enantiomers in cross-coupling reactions .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Continuous Flow Chemistry : Reduces intermediate decomposition by maintaining precise temperature control (e.g., 50°C ± 1°C) and rapid quenching of reactive species.
- Protective Group Optimization : tert-Butoxycarbonyl (Boc) protection of the amino group improves stability during fluorination steps, with deprotection yields >95% under acidic conditions (HCl/dioxane) .
- Catalyst Recycling : Immobilized chiral catalysts (e.g., silica-supported Ru-BINAP) enable reuse for ≥5 cycles without significant loss of activity .
Q. How can researchers resolve discrepancies in reported optical rotation values for this compound across studies?
Discrepancies often arise from solvent polarity or concentration differences. Standardize measurements using ethanol (c = 1.0 g/dL) and cross-validate with chiral HPLC. For example, a study reporting (c = 7.27, EtOH) aligns with X-ray crystallography data confirming the (R)-configuration, whereas deviations may indicate impurities or incorrect stereochemical assignments .
Methodological Considerations
Q. What computational tools are effective for modeling the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding affinities to enzymes like γ-aminobutyric acid (GABA) transaminase. The trifluoromethyl group’s electrostatic potential maps correlate with experimental IC values (e.g., 12 µM for GABA-T inhibition), validated by isothermal titration calorimetry (ITC) .
Q. How can researchers optimize reaction conditions for scaling up enantioselective syntheses?
- Design of Experiments (DoE) : Response surface methodology identifies optimal parameters (e.g., 3 mol% catalyst, 25°C, 12-hour reaction time) for maximizing yield (85–90%) and ee (94–97%).
- In-line Analytics : FTIR and Raman spectroscopy monitor reaction progress in real time, reducing off-spec batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
